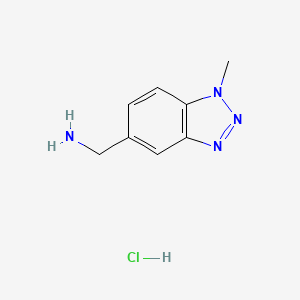![molecular formula C10H16N2O4 B6240706 tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate CAS No. 2375271-42-2](/img/new.no-structure.jpg)
tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via an alkylation reaction, often using methoxymethyl chloride in the presence of a base like sodium hydride.
Carbamate Formation: The final step involves the reaction of the oxazole derivative with tert-butyl chloroformate to form the carbamate group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the carbamate group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The oxazole ring is a common motif in many bioactive molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
tert-Butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is unique due to the presence of both the oxazole ring and the methoxymethyl group. This combination provides distinct chemical properties and reactivity patterns that are not observed in other similar compounds. The methoxymethyl group, in particular, offers additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.
Properties
CAS No. |
2375271-42-2 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



